molecular formula C24H28N4O2 B2947681 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 862832-07-3

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B2947681
CAS No.: 862832-07-3
M. Wt: 404.514
InChI Key: JJVRSCJNNDNGTC-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic chemical compound designed for research applications. Its molecular architecture incorporates two pharmaceutically significant motifs: a 1,2-dimethylindole system and a phenylpiperazine moiety, linked through an oxoacetamide spacer. The indole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a broad range of biological activities. Scientific literature indicates that indole-based molecules are frequently explored for their potential interactions with the central nervous system . Furthermore, structural analogs featuring the phenylpiperazine pharmacophore have been investigated as analogs of anticonvulsant agents, suggesting a potential research direction for this compound in neurological studies . Other indole-3-glyoxylamide derivatives have also been subjects of research in various biological fields, highlighting the versatility of this core structure in early-stage drug discovery . This combination of features makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns, mechanism of action studies, and profiling structure-activity relationships (SAR) for novel therapeutic targets.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-18-22(20-10-6-7-11-21(20)26(18)2)23(29)24(30)25-12-13-27-14-16-28(17-15-27)19-8-4-3-5-9-19/h3-11H,12-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVRSCJNNDNGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways in the body. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide can be contextualized against the following analogs:

N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (F12016)

  • Key Differences : Replaces the phenylpiperazine-ethyl group with an acetylphenyl substituent.
  • Activity: No reported biological activity in available studies, suggesting that the phenylpiperazine moiety may be critical for target engagement .
  • Molecular Weight : ~380 g/mol (estimated), compared to ~446 g/mol for the target compound.

2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide

  • Key Differences : Incorporates a pyridylmethyl group instead of phenylpiperazine-ethyl and an acetamidophenyl substituent.
  • This highlights the role of heterocyclic substituents in metal coordination and receptor targeting .

N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide (6n)

  • Key Differences : Features a tert-butylphenyl group and a pyridyl-ethyl chain instead of phenylpiperazine-ethyl.
  • Synthetic Yield : 87% via optimized methods, compared to lower yields (17%) in alternative routes, underscoring the impact of substituents on synthetic efficiency .

Sulfonyl-Linked Indole Derivatives

  • Example : 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 878060-00-5).
  • Key Differences : Introduces a sulfonyl bridge and trifluoromethylphenyl group, enhancing electronegativity and metabolic stability.
  • Molecular Weight : 521.6 g/mol, significantly higher than the target compound due to the sulfonyl and trifluoromethyl groups .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound Phenylpiperazine-ethyl C₂₄H₂₇N₅O₂ ~446 High flexibility, potential CNS activity
F12016 Acetylphenyl C₂₀H₁₉N₃O₃ ~380 No reported activity
Pyridylmethyl analog Pyridylmethyl, acetamidophenyl C₁₇H₁₆N₄O₃ ~332 IGF-1R binding potential
Compound 6n tert-Butylphenyl, pyridyl-ethyl C₃₁H₃₂N₄O₂ ~492 High synthetic yield (87%)
Sulfonyl derivative Trifluoromethylphenyl, sulfonyl C₂₅H₂₆F₃N₃O₄S 521.6 Enhanced metabolic stability

Research Implications

  • Structural Activity Relationships (SAR) : The phenylpiperazine group in the target compound likely enhances blood-brain barrier penetration compared to acetylphenyl (F12016) or pyridylmethyl analogs .
  • Synthetic Feasibility : Bulky substituents (e.g., tert-butylphenyl in Compound 6n) improve reaction yields, whereas complex linkers (e.g., sulfonyl) may complicate synthesis .

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic organic molecule that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This structure includes an indole moiety and a piperazine ring, which are significant for its biological interactions. The presence of the acetamide functional group enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The indole structure allows it to mimic natural substrates or disrupt enzyme functions, leading to significant biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : The molecular structure may confer antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that indole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.88 ± 0.11CDK2 inhibition
Compound BA5490.71Autophagy induction
Compound CHCT1160.39 ± 0.06Aurora-A kinase inhibition

The specific IC50 values for This compound have not been explicitly documented in available research but can be inferred based on related indole compounds.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. They can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics.

Case Studies

Several studies have explored the biological activity of related indole derivatives:

  • Study on Apoptosis Induction :
    • A study demonstrated that an indole derivative similar to our compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.
    • Results indicated significant cell death at concentrations as low as 5 µM.
  • Neuroprotective Effects :
    • Research highlighted the neuroprotective effects of indole derivatives against oxidative stress in neuronal cell lines.
    • The compound exhibited a protective effect at concentrations ranging from 10 µM to 50 µM.
  • Inflammation Modulation :
    • Another study reported that an analogous compound reduced pro-inflammatory cytokine levels in LPS-stimulated macrophages.
    • This suggests potential use in treating inflammatory diseases.

Q & A

Q. What methodologies quantify physicochemical properties like solubility and logP?

  • Methodological Answer :
  • HPLC-Based logP : Use a C18 column with octanol-water partitioning .
  • Kinetic Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification .

Troubleshooting & Advanced Techniques

Q. How to mitigate NMR signal overlap in piperazine and indole regions?

  • Methodological Answer :
  • 2D NMR : Acquire 1^1H-13^{13}C HSQC to resolve crowded regions (e.g., piperazine CH2_2 signals) .
  • Variable Temperature NMR : Elevate temperature to 40°C to reduce rotational isomerism .

Q. What in vivo models are appropriate for preclinical efficacy studies?

  • Methodological Answer :
  • Neuropsychiatric Models : Forced swim test (FST) in rodents to assess antidepressant-like activity .
  • Xenograft Models : Subcutaneous tumor implants (e.g., HCT-116) to evaluate antitumor efficacy .

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